molecular formula C18H15BrN2OS B3299413 3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione CAS No. 899910-14-6

3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

Cat. No. B3299413
CAS RN: 899910-14-6
M. Wt: 387.3 g/mol
InChI Key: PAFMAIWJTNTAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione, also known as BRD-0705, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. BRD-0705 is a small molecule that belongs to the class of imidazole derivatives and has been shown to exhibit promising biological activity in various studies.

Mechanism of Action

3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione exerts its biological activity by binding to the active site of HDACs and PTPs, thereby inhibiting their enzymatic activity. This leads to alterations in gene expression and signaling pathways, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione has been shown to exhibit potent anti-cancer activity in various studies. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione has been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is its potent biological activity, which makes it a promising candidate for drug discovery and development. However, one of the limitations of 3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione. One potential area of research is the development of more potent analogs of 3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione that exhibit improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biological activity of 3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione, as well as its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of 3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione in human clinical trials.

Scientific Research Applications

3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione has been the subject of several scientific studies due to its potential use in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and proteins, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). These enzymes and proteins have been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-18(2)20-15(12-8-10-14(19)11-9-12)17(23)21(18)16(22)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFMAIWJTNTAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzoyl-5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

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